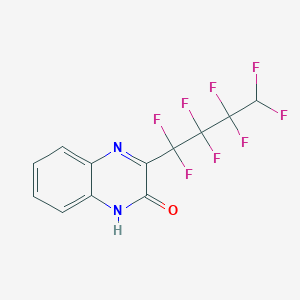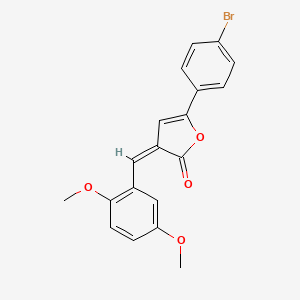![molecular formula C10H7BrN2OS B5133632 8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B5133632.png)
8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of chromeno-thiazole and has been synthesized using different methods.
科学的研究の応用
8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine has been extensively studied for its potential applications in various fields. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells. This compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been reported to exhibit low toxicity towards normal cells.
実験室実験の利点と制限
One of the main advantages of using 8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine in lab experiments is its potential use as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize and has been reported to exhibit low toxicity towards normal cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine. One of the directions is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the study of its potential applications in the field of nanotechnology. This compound has also been reported to exhibit potential use as a fluorescent probe for the detection of metal ions, and further studies can be conducted to explore this potential. Additionally, more studies can be conducted to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies can be conducted to fully explore the potential of this compound in various fields.
合成法
The synthesis of 8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine has been reported using different methods. One of the methods involves the reaction of 2-aminobenzenethiol with 3-bromo-4-hydroxycoumarin in the presence of a catalyst. Another method involves the reaction of 2-aminothiophenol with 3-bromo-4-hydroxycoumarin in the presence of a base. Both methods have been reported to yield the desired product in good yields.
特性
IUPAC Name |
8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-5-1-2-7-6(3-5)9-8(4-14-7)15-10(12)13-9/h1-3H,4H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBCSBUVNRXUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)Br)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)




![1-(5-chloro-2-methylphenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5133600.png)
![4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B5133603.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B5133606.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5133617.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133621.png)
![2-phenyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5133640.png)
![3-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5133644.png)
